(2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone
Overview
Description
(2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluorophenyl group, an isoquinolinylmethyl group, and a piperidinylmethanone moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidinylmethanone core, followed by the introduction of the isoquinolinylmethyl group and finally the difluorophenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an active pharmaceutical ingredient. Its ability to interact with specific molecular targets could make it useful in treating various diseases, including neurological disorders and cancers.
Industry
Industrially, this compound is used in the development of advanced materials and chemical products. Its reactivity and stability make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Difluorophenyl)-[1-(quinolin-5-ylmethyl)piperidin-3-yl]methanone
- (2,5-Difluorophenyl)-[1-(isoquinolin-6-ylmethyl)piperidin-3-yl]methanone
- (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-4-yl]methanone
Uniqueness
What sets (2,5-Difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone apart from similar compounds is its specific substitution pattern, which can lead to unique reactivity and biological activity. The presence of the difluorophenyl group, in particular, can significantly influence the compound’s chemical properties and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2,5-difluorophenyl)-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O/c23-18-6-7-21(24)20(11-18)22(27)17-5-2-10-26(14-17)13-16-4-1-3-15-12-25-9-8-19(15)16/h1,3-4,6-9,11-12,17H,2,5,10,13-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCGYXVHCWJRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC3=C2C=CN=C3)C(=O)C4=C(C=CC(=C4)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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